

N,N-Dimethylsphingosine (DMS): A Technical Guide on Structure, Function, and Signaling

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Compound of Interest

Compound Name: *N,N-Dimethylsphingosine*

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Executive Summary: **N,N-Dimethylsphingosine** (DMS) is an endogenous N-methylated derivative of sphingosine that functions as a critical modulator of sphingolipid metabolism and signaling.[1][2] Primarily recognized as a potent, competitive inhibitor of sphingosine kinase (SphK), DMS plays a pivotal role in regulating the cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[3] This activity, coupled with its influence on protein kinase C, intracellular calcium levels, and other signaling cascades, makes DMS a significant molecule in cellular processes such as apoptosis, proliferation, and inflammation.[4][5][6] Consequently, DMS serves as an invaluable tool in research and a potential target for therapeutic development, particularly in oncology and neuropathic pain management.

Introduction to N,N-Dimethylsphingosine

Sphingolipids are a class of lipids that serve not only as structural components of cell membranes but also as bioactive molecules that regulate a wide range of cellular functions. The dynamic equilibrium between key sphingolipid metabolites—ceramide, sphingosine, and sphingosine-1-phosphate (S1P)—often referred to as the "sphingolipid rheostat," dictates cell fate decisions like proliferation, survival, and apoptosis.[7][8] **N,N-Dimethylsphingosine** (DMS), a naturally occurring metabolite of sphingosine, has emerged as a key regulator of this balance.[1][9] It is produced in various tissues and tumor cell lines and exerts its primary biological effects through the potent inhibition of sphingosine kinases (SphK1 and SphK2), the enzymes responsible for phosphorylating sphingosine to produce S1P.[1][10][5] By blocking S1P production, DMS shifts the rheostat towards the accumulation of sphingosine and

ceramide, which are typically associated with anti-proliferative and pro-apoptotic outcomes.[3]
[8]

Structure and Physicochemical Properties

N,N-Dimethylsphingosine is a sphingoid base characterized by an 18-carbon aliphatic chain with a trans double bond, a hydroxyl group, and a dimethylated amino group.

- Chemical Formula: $C_{20}H_{41}NO_2$ [2]
- Molar Mass: $327.553 \text{ g}\cdot\text{mol}^{-1}$ [2]
- IUPAC Name: (2S,3R,4E)-2-(dimethylamino)octadec-4-ene-1,3-diol[11]
- CAS Number: 119567-63-4[12]

DMS is a hydrophobic molecule, and its solubility characteristics necessitate the use of organic solvents like ethanol or DMSO for experimental use.[12]

Molecular Function and Mechanism of Action

DMS modulates multiple signaling pathways, primarily through its interaction with key enzymes in lipid signaling.

Inhibition of Sphingosine Kinase (SphK)

The principal mechanism of action for DMS is the competitive inhibition of sphingosine kinase. [3] It targets both SphK1 and SphK2 isoforms.[13] By binding to the same site as sphingosine, DMS prevents the synthesis of S1P, a critical lipid second messenger involved in promoting cell growth, survival, and proliferation.[10] This inhibition is selective; at concentrations that effectively block SphK, DMS does not significantly inhibit N-acylation (ceramide synthesis) or protein kinase C (PKC).[10][12] This specificity makes DMS a valuable tool for studying the intracellular roles of the SphK/S1P pathway.[3]

Modulation of the Sphingolipid Rheostat

By inhibiting SphK, DMS directly alters the cellular concentrations of key sphingolipids. It decreases the basal levels of S1P and prevents its increase in response to stimuli.[3]

Concurrently, the block in sphingosine phosphorylation leads to an accumulation of its precursors, sphingosine and ceramide.[3][14] This shift in the ceramide/S1P ratio is a critical factor in the pro-apoptotic effects of DMS, as ceramide accumulation is a well-established trigger for apoptosis.[8]

Effects on Other Kinases and Signaling Pathways

While DMS is highly selective for SphK over PKC at typical inhibitory concentrations, its relationship with other kinases can be complex.[10][12][15]

- **Protein Kinase C (PKC):** While early reports suggested PKC inhibition, subsequent studies clarified that DMS does not inhibit PKC at concentrations where it potently inhibits SphK.[3][12] Some effects of DMS are PKC-independent.[16] However, DMS has also been reported to inhibit PKC in certain contexts, particularly at higher concentrations.[17]
- **MAPK and Akt Signaling:** DMS has been shown to inhibit the mitogen-activated protein kinase (MAPK) cascade, specifically ERK-1/2 activation, in some tumor cell lines.[17][18] This inhibition may be an early step in DMS-induced apoptosis.[18] Additionally, DMS can reduce Akt signaling, a key pathway for cell survival.[10]

Regulation of Intracellular Calcium ($[Ca^{2+}]_i$)

DMS is known to increase the concentration of cytosolic calcium ($[Ca^{2+}]_i$).[5][6][17] This effect is dose-dependent and involves both the release of calcium from intracellular stores and an influx of calcium from the extracellular medium.[6][19] The mechanism of calcium influx appears to be distinct from store-operated calcium channels and can be modulated by G-proteins and tyrosine kinases.[6] This elevation of intracellular calcium is a contributing factor to its apoptotic effects.[5][19]

Quantitative Data Summary

The inhibitory potency of DMS has been quantified across various cell types and experimental systems.

Parameter	Target Enzyme	Cell Line / System	Value	Reference
K _i	Sphingosine Kinase	U937 Cell Extracts	3.1 μ M	[9][12]
K _i	Sphingosine Kinase	PC12 Cell Extracts	6.8 μ M	[12]
K _i	Sphingosine Kinase	Swiss 3T3 Cell Extracts	2.3 μ M	[12]
K _i	Sphingosine Kinase 1 (SK1)	Recombinant Human	~16 μ M	[13]
K _i	Sphingosine Kinase 2 (SK2)	Recombinant Human	~14 μ M	[13]
IC ₅₀	Sphingosine Kinase	Platelet Cytosolic Fraction	~5 μ M	[14][20]
IC ₅₀	[³ H]-thymidine incorporation	Porcine VSMC	12 \pm 6 μ M	[10][16]
IC ₅₀	ERK-1/2 Activation	Porcine VSMC	15 \pm 10 μ M	[10][16]

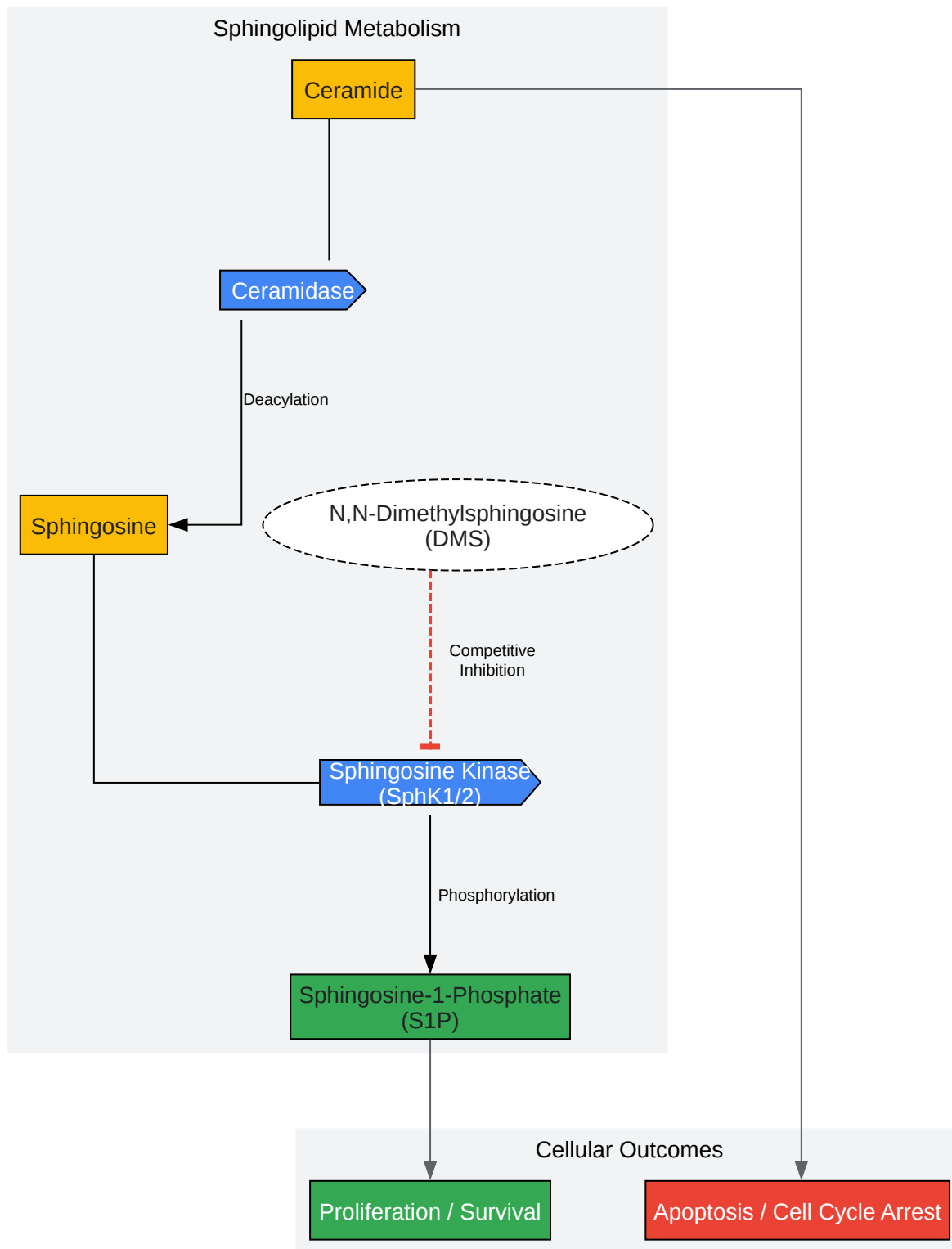
VSMC: Vascular Smooth Muscle Cells

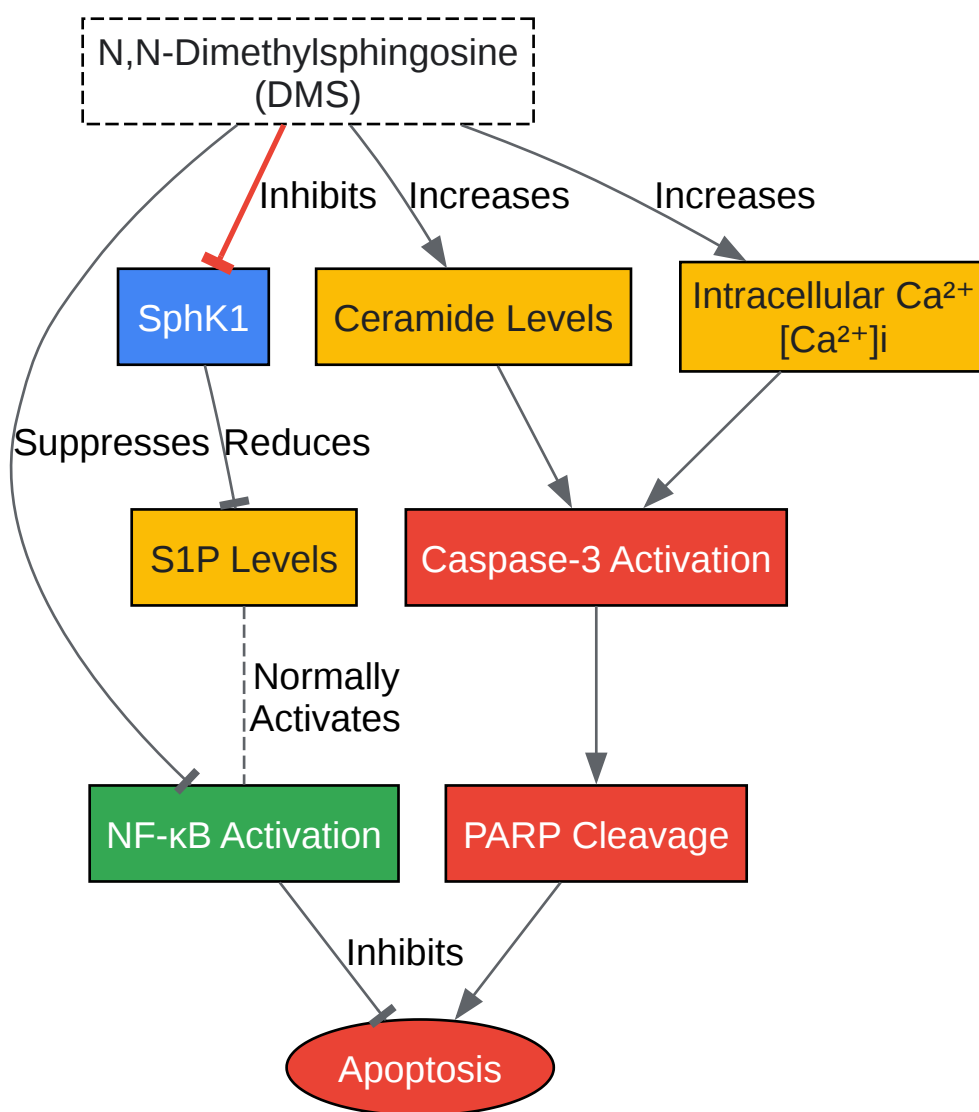
Key Signaling Pathways Involving DMS

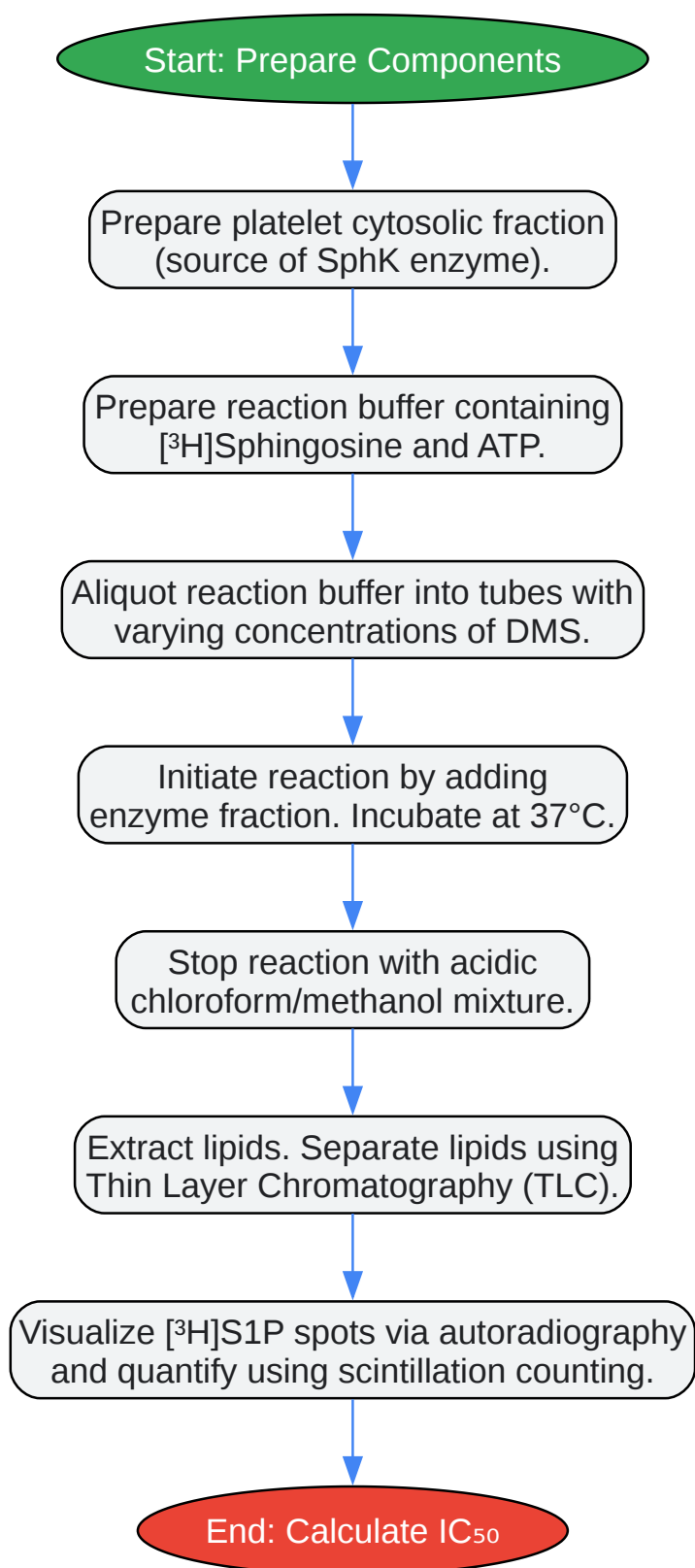
The multifaceted role of DMS can be visualized through its impact on central cellular signaling pathways.

Sphingolipid Metabolism and DMS Inhibition

DMS directly intervenes in sphingolipid metabolism at the point of S1P synthesis. This intervention triggers a cascade of changes that favor apoptosis over cell survival.







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